tetramethyl 6'-[(2E)-but-2-enoyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 6’-[(2E)-but-2-enoyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the spiro compound: This involves the reaction of a quinoline derivative with a dithiole compound under specific conditions to form the spiro structure.
Introduction of the but-2-enoyl group: This step involves the addition of the but-2-enoyl group to the spiro compound through an enoylation reaction.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using an ethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and but-2-enoyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tetramethyl 6’-[(2E)-but-2-enoyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.
Comparison with Similar Compounds
Tetramethyl 6’-[(2E)-but-2-enoyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Tetramethylbutane: A simpler hydrocarbon with a similar tetramethyl structure but lacking the complex functional groups.
Spiro compounds: Other spiro compounds with different substituents and functional groups.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Properties
Molecular Formula |
C30H31NO10S3 |
---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
tetramethyl 6'-[(E)-but-2-enoyl]-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H31NO10S3/c1-9-11-18(32)31-17-13-12-15(41-10-2)14-16(17)19-24(29(31,3)4)42-21(26(34)38-6)20(25(33)37-5)30(19)43-22(27(35)39-7)23(44-30)28(36)40-8/h9,11-14H,10H2,1-8H3/b11-9+ |
InChI Key |
ILUDOQMQMLIBPN-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC |
Origin of Product |
United States |
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